5-Ethyl-2,3-dimethylpyrazine
Overview
Description
5-Ethyl-2,3-dimethylpyrazine: is an organic compound with the molecular formula C8H12N2 . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
5-Ethyl-2,3-dimethylpyrazine is a pyrazine compound . Pyrazines are a class of organic compounds with a six-membered aromatic ring containing two nitrogen atoms at opposite positions in the ring . .
Mode of Action
It is known that pyrazines, in general, can interact with various biological targets due to their aromatic nature .
Biochemical Pathways
Pyrazines are known to be involved in the maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Pharmacokinetics
Given its small molecular weight (13620 Da) , it is likely to be well-absorbed and distributed throughout the body.
Result of Action
It is known that pyrazines are odor-active compounds and are typically found in roasted foods . Therefore, it is likely that this compound may contribute to the flavor profile of certain foods.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other flavor compounds can affect the perception of its flavor. Additionally, the stability of this compound can be affected by factors such as temperature, pH, and the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2,3-dimethylpyrazine can be synthesized through various methods. One common method involves the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts . Another method includes the self-condensation of aminoacetone, followed by oxidation with mercury chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the Maillard reaction, which occurs between amino acids and reducing sugars during the heating process. This method is widely used in the food industry to produce flavor compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Halogenated or nitrated pyrazines.
Scientific Research Applications
Chemistry: 5-Ethyl-2,3-dimethylpyrazine is used as an analytical standard in various chemical analyses . It is also a key intermediate in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the flavor and fragrance industry, this compound is used to impart roasted, nutty, and cocoa-like aromas to food products .
Comparison with Similar Compounds
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,3-Diethyl-5-methylpyrazine
Comparison: 5-Ethyl-2,3-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties compared to other pyrazines. For example, 2,3-Dimethylpyrazine has a lower odor threshold, making it less potent in flavor applications . The presence of the ethyl group in this compound enhances its aroma profile, making it more desirable in the flavor and fragrance industry .
Properties
IUPAC Name |
5-ethyl-2,3-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBKSMZEVHTQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166207 | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless or pale yellow liquid; Deep roasted cocoa-like aroma | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190.00 to 191.00 °C. @ 760.00 mm Hg | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.944-0.982 (20°) | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15707-34-3 | |
Record name | 2,3-Dimethyl-5-ethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15707-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ETHYL-2,3-DIMETHYLPYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-2,3-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496XCH56Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Ethyl-2,3-dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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